2-Amino-3,4,6-trichlorobenzoic acid
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Overview
Description
2-Amino-3,4,6-trichlorobenzoic acid is an organic compound with the molecular formula C7H4Cl3NO2. It is a derivative of benzoic acid, where three chlorine atoms and an amino group are substituted on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4,6-trichlorobenzoic acid typically involves the chlorination of benzoic acid derivatives followed by aminationThe reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or amines under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Purification steps such as crystallization and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,4,6-trichlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or amines.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or ammonia are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-3,4,6-trichlorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3,4,6-trichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. Its chlorinated structure allows it to penetrate cell membranes and affect cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trichlorobenzoic acid: Similar in structure but lacks the amino group.
2,4,6-Trichlorobenzoic acid: Another chlorinated benzoic acid derivative with different chlorine substitution patterns.
3-Amino-2,5-dichlorobenzoic acid: Contains an amino group and two chlorine atoms at different positions .
Uniqueness
2-Amino-3,4,6-trichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4Cl3NO2 |
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Molecular Weight |
240.5 g/mol |
IUPAC Name |
2-amino-3,4,6-trichlorobenzoic acid |
InChI |
InChI=1S/C7H4Cl3NO2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,11H2,(H,12,13) |
InChI Key |
GFDJYRBBYIMPOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)N)C(=O)O)Cl |
Origin of Product |
United States |
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